molecular formula C7H4Cl2O3 B146607 3,5-Dichlorosalicylic acid CAS No. 320-72-9

3,5-Dichlorosalicylic acid

Cat. No.: B146607
CAS No.: 320-72-9
M. Wt: 207.01 g/mol
InChI Key: CNJGWCQEGROXEE-UHFFFAOYSA-N
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Description

3,5-Dichlorosalicylic acid: is a chlorinated derivative of salicylic acid, known for its bioactive properties. It is also referred to as 3,5-dichloro-2-hydroxybenzoic acid. This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring, along with a hydroxyl group at the 2 position and a carboxyl group at the 1 position. The molecular formula of this compound is C7H4Cl2O3, and it has a molecular weight of 207.01 g/mol .

Scientific Research Applications

Mechanism of Action

Target of Action:

3,5-DCSA is a bioactive compound that has been investigated for its interaction with a model transport protein called Bovine Serum Albumin (BSA) . Additionally, it is a potential inhibitor of human 20α-hydroxysteroid dehydrogenase .

Mode of Action:

The drug molecule exhibits Excited-State Intramolecular Proton Transfer (ESIPT) , which suggests that it undergoes a proton transfer process in its excited state . This interaction with BSA and its ESIPT properties likely contribute to its biological effects.

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence 3,5-DCSA’s stability, efficacy, and action.

Its interactions with BSA and ESIPT properties provide valuable insights into its potential therapeutic applications . 🌟

Safety and Hazards

3,5-Dichlorosalicylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and stored in a well-ventilated place .

Biochemical Analysis

Biochemical Properties

3,5-Dichlorosalicylic acid interacts with proteins like bovine serum albumin, a model transport protein This interaction is crucial in understanding the biochemical reactions involving this compound

Cellular Effects

It is known to interact with bovine serum albumin, suggesting it may have an impact on cellular processes

Molecular Mechanism

It is known to interact with bovine serum albumin, suggesting it may have binding interactions with biomolecules . It is also a potential inhibitor of human 20α-hydroxysteroid dehydrogenase , indicating it may have a role in enzyme inhibition or activation

Metabolic Pathways

It is known to be a potential inhibitor of human 20α-hydroxysteroid dehydrogenase , suggesting it may interact with this enzyme

Transport and Distribution

It is known to interact with bovine serum albumin , suggesting it may interact with transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichlorosalicylic acid can be synthesized through the chlorination of salicylic acid. The process involves dissolving salicylic acid in glacial acetic acid and then introducing chlorine gas into the solution at a controlled temperature of 8-20°C. The reaction is typically carried out for about 8 hours, followed by an additional hour of reaction time after the chlorine introduction is complete. The product is then cooled, filtered, washed with acid and water, and dried to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The use of fuming sulfuric acid and a potassium iodide catalyst can enhance the efficiency of the chlorination reaction. The reaction mixture is heated to 70-75°C, and chlorine gas is introduced until the desired product is formed. The reaction mixture is then poured into ice water, filtered, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorosalicylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The carboxyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Quinone derivatives.

    Reduction Reactions: Alcohol derivatives.

Comparison with Similar Compounds

  • 3,4-Dichlorosalicylic acid
  • 3,6-Dichlorosalicylic acid
  • 4,5-Dichlorosalicylic acid
  • 4,6-Dichlorosalicylic acid

Comparison:

Properties

IUPAC Name

3,5-dichloro-2-hydroxybenzoic acid
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InChI

InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
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InChI Key

CNJGWCQEGROXEE-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl
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Molecular Formula

C7H4Cl2O3
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DSSTOX Substance ID

DTXSID3044914
Record name 3,5-Dichlorosalicylic acid
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Molecular Weight

207.01 g/mol
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Physical Description

Solid; [HSDB] Crystalline powder; [MSDSonline]
Record name 3,5-Dichlorosalicylic acid
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Boiling Point

BP: SUBLIMES, SLIGHT DECOMP
Record name 3,5-DICHLOROSALICYLIC ACID
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Solubility

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL; SOL IN ETHER
Record name 3,5-DICHLOROSALICYLIC ACID
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Color/Form

NEEDLES FROM DIL ALC, RHOMBIC PRISMS

CAS No.

320-72-9
Record name 3,5-Dichlorosalicylic acid
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Melting Point

220-221 °C
Record name 3,5-DICHLOROSALICYLIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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